molecular formula C15H18N4O B2384644 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide CAS No. 1171212-15-9

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide

Cat. No.: B2384644
CAS No.: 1171212-15-9
M. Wt: 270.336
InChI Key: WYPXJYRBZKGZOF-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide is a synthetic organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Amination: The pyridazine core is then subjected to amination with 4-aminophenylbutyramide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone.

    Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in cancer therapy.

Uniqueness

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)butyramide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridazine core with an amide linkage and a butyramide side chain provides a versatile scaffold for further functionalization and optimization in drug development and material science.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-3-4-15(20)17-13-8-6-12(7-9-13)16-14-10-5-11(2)18-19-14/h5-10H,3-4H2,1-2H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPXJYRBZKGZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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